![molecular formula C11H15ClN2 B2501802 N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline CAS No. 1865250-55-0](/img/structure/B2501802.png)

N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

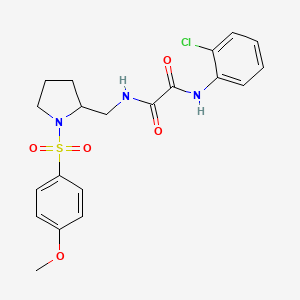

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” is a chemical compound with the CAS Number: 1865250-55-0 . It has a molecular weight of 210.71 . The IUPAC name for this compound is N-(2-(azetidin-1-yl)ethyl)-3-chloroaniline .

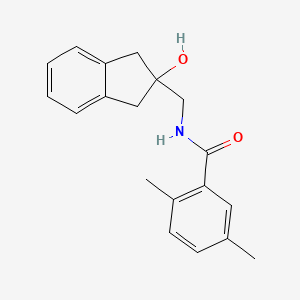

Molecular Structure Analysis

The InChI code for “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” is 1S/C11H15ClN2/c12-10-3-1-4-11(9-10)13-5-8-14-6-2-7-14/h1,3-4,9,13H,2,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

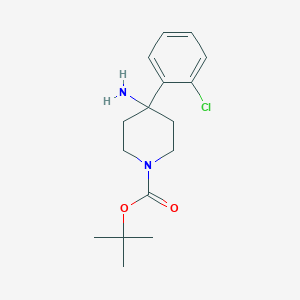

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” can be used in the synthesis of new azetidine and oxetane amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

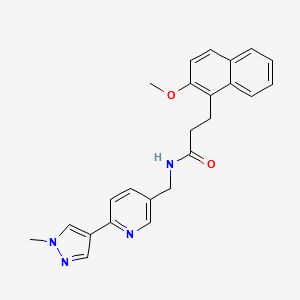

Development of Pharmaceuticals

Azetidine, a component of “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline”, is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . These compounds are widely used as important pharmacophores for pharmaceutical development .

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . A green and practical method for the synthesis of these compounds using catalytic amounts of molecular iodine under microwave irradiation has been developed .

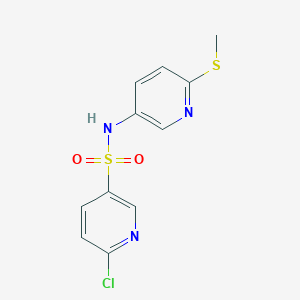

Antibacterial Activities

The compound “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” has potential antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Activities

In addition to its antibacterial properties, “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” also has potential antifungal activities . This broadens its potential use in the development of new antifungal drugs.

Development of β-lactam Antibiotics

The 2-azetidinone ring system, a component of “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline”, is the basic structural feature of a number of broad spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Wirkmechanismus

Mode of Action

It is known that azetidine derivatives can interact with various biological targets, leading to a variety of potential effects .

Biochemical Pathways

Azetidine derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline’s action are currently unknown

Eigenschaften

IUPAC Name |

N-[2-(azetidin-1-yl)ethyl]-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-4-11(9-10)13-5-8-14-6-2-7-14/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGNRFGEZGKNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCNC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2501719.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)